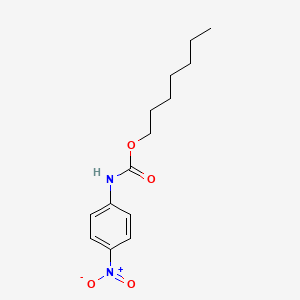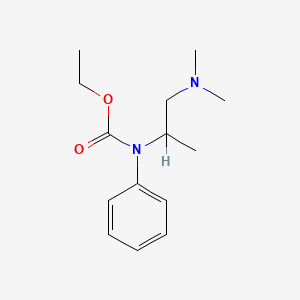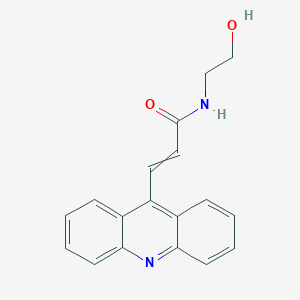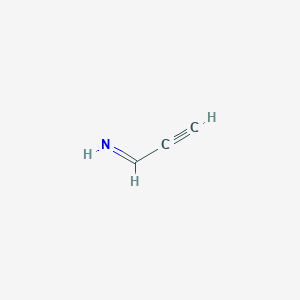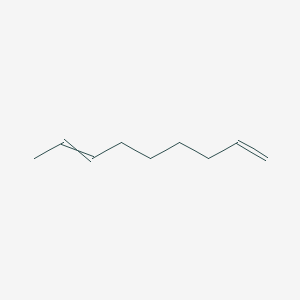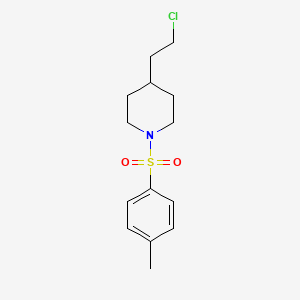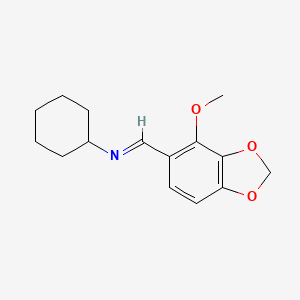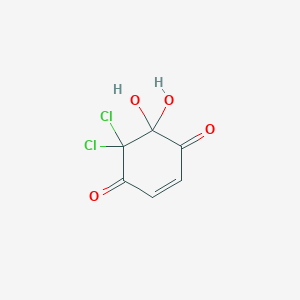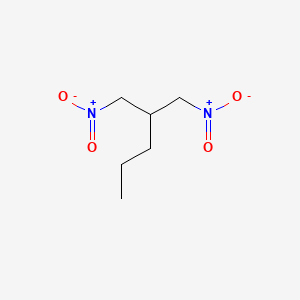
1-Nitro-2-(nitromethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-(nitromethyl)pentane is an organic compound with the molecular formula C6H12N2O4 It is a nitroalkane, characterized by the presence of nitro groups (-NO2) attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(nitromethyl)pentane can be synthesized through a multi-step process involving the nitration of suitable precursors. One common method involves the oxidation of butanol to butyraldehyde, followed by a Henry (nitroaldol) reaction catalyzed by buffers such as PBS or HEPES .
Industrial Production Methods: Industrial production of nitroalkanes typically involves the direct nitration of hydrocarbons with nitric acid or by displacement reactions with nitrite ions. For example, the reaction of an alkyl halide with nitrite ion in solvents like dimethyl sulfoxide or dimethylformamide can yield nitroalkanes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-2-(nitromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Nitro compounds can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Can lead to the formation of nitro alcohols or carboxylic acids.
Reduction: Produces corresponding amines.
Substitution: Results in the replacement of nitro groups with other functional groups.
Applications De Recherche Scientifique
1-Nitro-2-(nitromethyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Nitro-2-(nitromethyl)pentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that participate in further reactions. The pathways involved often include nucleophilic attack on the nitro groups, leading to the formation of new bonds and the release of by-products .
Comparaison Avec Des Composés Similaires
- 1-Nitropentane
- 2-Nitropentane
- 3-Nitropentane
Comparison: 1-Nitro-2-(nitromethyl)pentane is unique due to the presence of two nitro groups, which confer distinct chemical reactivity compared to mono-nitro compounds like 1-nitropentane.
Propriétés
Numéro CAS |
90485-88-4 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1-nitro-2-(nitromethyl)pentane |
InChI |
InChI=1S/C6H12N2O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3 |
Clé InChI |
HLLKOBBJUDUSDL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C[N+](=O)[O-])C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
